molecular formula C6H8Cl2O3 B15129854 4,4-Dichloro-3-oxobutyric acid ethyl ester

4,4-Dichloro-3-oxobutyric acid ethyl ester

Cat. No.: B15129854
M. Wt: 199.03 g/mol
InChI Key: SIJOCEACGCHNSI-UHFFFAOYSA-N
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Description

4,4-Dichloro-3-oxobutyric acid ethyl ester is an organic compound with the molecular formula C6H8Cl2O3 and a molecular weight of 199.03 g/mol . It is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dichloro-3-oxobutyric acid ethyl ester can be synthesized through the reaction of ethyl acetoacetate with chlorine in the presence of a suitable catalyst . The reaction typically involves the chlorination of ethyl acetoacetate, followed by purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes, where ethyl acetoacetate is reacted with chlorine gas under controlled conditions. The reaction is carried out in a reactor, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4,4-Dichloro-3-oxobutyric acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dichloro-3-oxobutyric acid ethyl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4-Dichloro-3-oxobutyric acid ethyl ester involves its reactivity with nucleophiles and electrophiles. The compound’s chlorine atoms and carbonyl group make it a versatile intermediate in various chemical reactions. It can participate in nucleophilic substitution, reduction, and oxidation reactions, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dichloro-3-oxobutyric acid ethyl ester is unique due to its dual chlorine substitution and the presence of a carbonyl group, which makes it highly reactive and versatile in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C6H8Cl2O3

Molecular Weight

199.03 g/mol

IUPAC Name

ethyl 4,4-dichloro-3-oxobutanoate

InChI

InChI=1S/C6H8Cl2O3/c1-2-11-5(10)3-4(9)6(7)8/h6H,2-3H2,1H3

InChI Key

SIJOCEACGCHNSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C(Cl)Cl

Origin of Product

United States

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